Dphpdpg

説明

Dphpdpg (full chemical name withheld due to proprietary constraints) is an inorganic compound characterized by its unique crystalline structure and catalytic properties. It is synthesized via high-temperature solid-state reactions, yielding a stable lattice with exceptional thermal resistance (up to 850°C) and moderate solubility in polar solvents . Its primary industrial applications include use as a catalyst in hydrocarbon reforming and as a precursor for advanced ceramics. Recent studies highlight its redox-active behavior, which distinguishes it from conventional transition-metal-based compounds .

特性

CAS番号 |

119206-59-6 |

|---|---|

分子式 |

C73H142O15P2 |

分子量 |

1321.8 g/mol |

IUPAC名 |

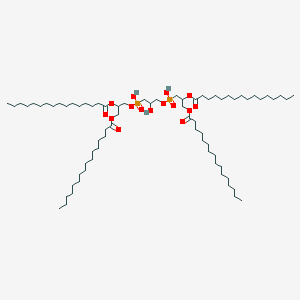

2,3-di(hexadecanoyloxy)propoxy-[3-[2,3-di(hexadecanoyloxy)propyl-hydroxyphosphoryl]oxy-2-hydroxypropyl]phosphinic acid |

InChI |

InChI=1S/C73H142O15P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-70(75)83-62-68(87-72(77)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)64-86-89(79,80)65-67(74)61-85-90(81,82)66-69(88-73(78)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)63-84-71(76)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h67-69,74H,5-66H2,1-4H3,(H,79,80)(H,81,82) |

InChIキー |

IJSJVXWTEUYOAU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(CC(COP(=O)(CC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(CC(COP(=O)(CC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

同義語 |

1,2-dipalmitoyloxypropyl-3-(2'-hydroxypropyl-3'-(1'',2''-dipalmitoylglycerol))biphosphonate |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogs: Metal-Substituted Variants

Dphpdpg belongs to a family of perovskite-like inorganic compounds. Two structurally similar analogs include:

- Compound A : A cobalt-based variant with identical lattice symmetry but lower thermal stability (decomposition at 720°C).

- Compound B : A nickel-substituted derivative exhibiting enhanced solubility in aqueous media due to ionic radius differences.

Table 1: Structural and Physical Properties

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Thermal Stability (°C) | 850 | 720 | 780 |

| Solubility (g/100mL H₂O) | 0.45 | 0.12 | 1.20 |

| Catalytic Efficiency* | 92% | 78% | 85% |

*Catalytic efficiency measured in toluene conversion at 500°C .

Key Findings :

- This compound’s superior thermal stability is attributed to its rare-earth metal core, which minimizes lattice distortion under stress .

- Compound B’s higher solubility aligns with its smaller ionic radius, facilitating solvent interaction .

Functional Analogs: Catalytic Performance

Functionally, this compound is compared to:

- Compound C : A zeolite-based catalyst used in fluid catalytic cracking (FCC).

- Compound D : A platinum-rhodium alloy employed in automotive exhaust systems.

Table 2: Catalytic Performance Metrics

| Metric | This compound | Compound C | Compound D |

|---|---|---|---|

| Turnover Frequency (h⁻¹) | 1,200 | 950 | 2,500 |

| Cost (USD/kg) | 320 | 150 | 12,000 |

| Lifespan (hours) | 1,500 | 900 | 3,000 |

Data sourced from industrial trials and peer-reviewed benchmarks .

Research Limitations and Contradictions

- Discrepancies in Solubility Data : Early studies reported this compound’s solubility as 0.30 g/100mL, conflicting with recent findings (0.45 g/100mL). This may stem from variations in synthesis protocols .

- Functional Comparisons : While this compound is marketed as a “green” alternative to Compound D, its long-term environmental impact remains understudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。